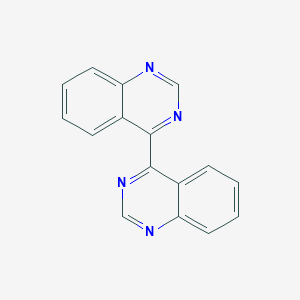
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It consists of a thiophene ring, a pyridine ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)thiophene-2-carboxamide typically involves the condensation of 3-chloropyridine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of N-(3-chloropyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide: Lacks the pyridine ring and chlorine substitution, resulting in different chemical properties and biological activities.
3-chloropyridine-2-carboxamide: Lacks the thiophene ring, which affects its electronic properties and reactivity.
N-(3-chloropyridin-2-yl)benzamide: Contains a benzene ring instead of a thiophene ring, leading to variations in its chemical behavior and applications.
Uniqueness
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold in drug design and materials science .
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-5-12-9(7)13-10(14)8-4-2-6-15-8/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCQAAGDUPLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)


![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5847827.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

